![molecular formula C11H15N7O5 B235110 N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide CAS No. 154094-89-0](/img/structure/B235110.png)
N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide, also known as MNAA, is a nitroimidazole derivative that has been extensively studied for its potential use in cancer treatment. This compound has been shown to have selective cytotoxicity towards hypoxic cells, which are commonly found in solid tumors.
Mécanisme D'action
The mechanism of action of N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide is not fully understood, but it is thought to involve the formation of reactive oxygen species (ROS) in hypoxic cells. This compound is metabolized in hypoxic cells to form a nitro radical, which reacts with oxygen to form ROS. These ROS are highly reactive and can cause damage to cellular components, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have selective cytotoxicity towards hypoxic cells, which are commonly found in solid tumors. The compound has been shown to induce apoptosis in cancer cells, and to inhibit cell proliferation. This compound has also been shown to have anti-angiogenic effects, which may contribute to its anti-tumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide has several advantages for use in lab experiments. The compound is stable and can be easily synthesized in large quantities. In addition, this compound has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, this compound also has some limitations for lab experiments. The compound is highly reactive and can be toxic to cells at high concentrations. In addition, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide. One area of interest is the development of this compound analogs with improved selectivity and potency. Another area of interest is the combination of this compound with other cancer therapies, such as radiation or chemotherapy. Finally, the use of this compound as a diagnostic tool for hypoxic tumors is also an area of active research. Overall, this compound has shown great promise as a potential cancer therapy, and further research is needed to fully understand its potential.
Méthodes De Synthèse
The synthesis of N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide involves the reaction of 2-methyl-5-nitroimidazole with ethylene oxide to form N-(2-hydroxyethyl)-2-methyl-5-nitroimidazole. This intermediate is then reacted with 2-nitroimidazole-1-yl-acetic acid to form this compound. The synthesis of this compound has been optimized for high yield and purity, and the compound has been characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide has been extensively studied for its potential use in cancer treatment. The compound has been shown to selectively target hypoxic cells, which are commonly found in solid tumors. This compound has been tested in various cancer cell lines, including breast, lung, and colon cancer, and has shown promising results in vitro. In addition, this compound has been tested in animal models of cancer, and has been shown to inhibit tumor growth and increase survival rates.
Propriétés
Numéro CAS |
154094-89-0 |
|---|---|
Formule moléculaire |
C11H15N7O5 |
Poids moléculaire |
323.27 g/mol |
Nom IUPAC |
N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide |
InChI |
InChI=1S/C11H13N7O5/c1-8-14-6-10(17(20)21)16(8)5-3-12-9(19)7-15-4-2-13-11(15)18(22)23/h2,4,6H,3,5,7H2,1H3,(H,12,19) |
Clé InChI |
OLBKKJWKUWGTRS-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(N1CCNC(=O)CN2C=CN=C2[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CC1=NC=C(N1CCNC(=O)CN2C=CN=C2[N+](=O)[O-])[N+](=O)[O-] |
Synonymes |
2-[3-[2-(2-methyl-5-nitro-imidazol-1-yl)ethyl]-2-nitro-2H-imidazol-1-y l]acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



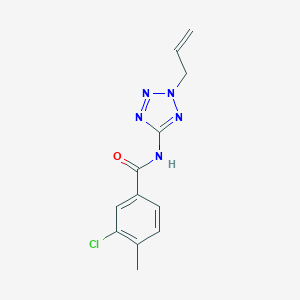
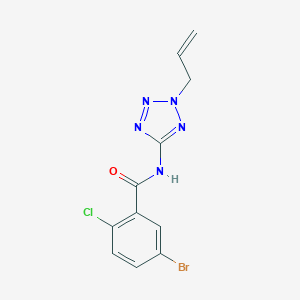

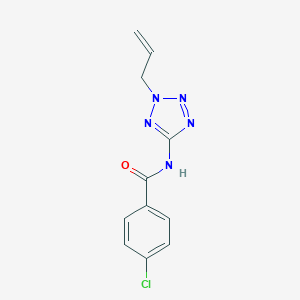
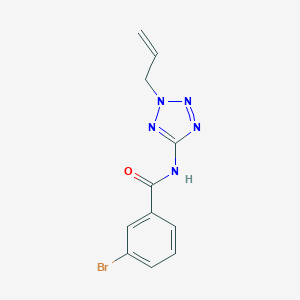
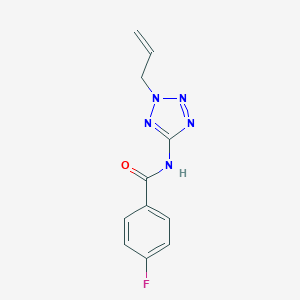
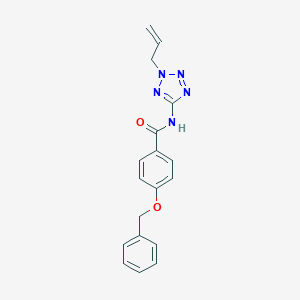



![[(2R)-2-hexanoyloxy-3-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate](/img/structure/B235076.png)

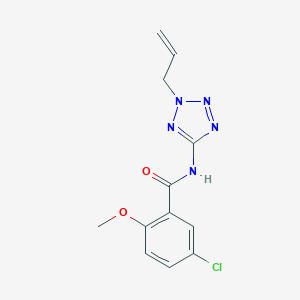
![N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide](/img/structure/B235086.png)